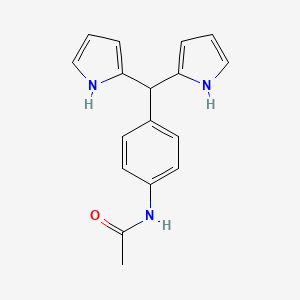

2-Acetamido-4-methoxy-5-nitrotoluene

Vue d'ensemble

Description

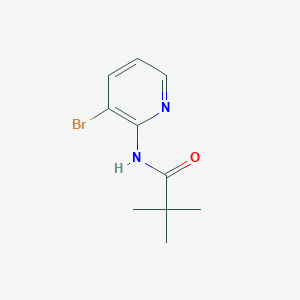

“2-Acetamido-4-methoxy-5-nitrotoluene” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 g/mol .

Synthesis Analysis

The synthesis of “2-Acetamido-4-methoxy-5-nitrotoluene” involves several steps. The process starts with “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4), which are combined using “Ethanoic anhydride” (CAS#:108-24-7) to produce “2-ACETAMIDO-4-M…” (CAS#:361162-90-5) .

Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-methoxy-5-nitrotoluene” is represented by the formula C10H12N2O4 . The exact mass is 373.08000 .

Chemical Reactions Analysis

The chemical reactions involving “2-Acetamido-4-methoxy-5-nitrotoluene” are complex and involve multiple steps. The compound can be synthesized from precursors like “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4) using “Ethanoic anhydride” (CAS#:108-24-7) .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Nitration Processes

2-Acetamido-4-methoxy-5-nitrotoluene is involved in various nitration processes. Nitration of 4-substituted toluenes, including compounds similar to 2-acetamido-4-methoxy-5-nitrotoluene, results in the formation of nitronium acetate adducts in addition to nitro substitution products. These nitration studies provide insights into the reactivity and product distribution of such compounds (Fischer et al., 1986).

Colorimetric Assays in Clinical Biochemistry

2-Acetamido-4-methoxy-5-nitrotoluene derivatives have applications in clinical biochemistry, particularly in the development of colorimetric assays. For instance, a substrate closely related to 2-acetamido-4-methoxy-5-nitrotoluene, known as MNP-GlcNAc, has been used in colorimetric assays for the determination of urinary N-acetyl-β-D-glucosaminidase (NAG). This method shows high correlation with established assays and is suitable for routine monitoring in clinical settings (Yuen et al., 1984).

Microbial Biotransformation

2-Acetamido-4-methoxy-5-nitrotoluene is also a subject in studies of microbial transformation. Microorganisms like Mucrosporium sp. can transform compounds like 2,4-dinitrotoluene into various products, including 2-acetamido-4-methoxy-5-nitrotoluene. Such studies help in understanding the biodegradation pathways of nitroaromatic compounds (McCormick et al., 1978).

Synthesis of Acetylenic Sugar Derivatives

2-Acetamido-4-methoxy-5-nitrotoluene and its derivatives are used in the synthesis of specialized sugar compounds. For example, N-nitrosoacetamido sugars derived from similar compounds are used to produce acetylenic sugar derivatives, which are valuable in various chemical and biochemical applications (Horton & Loh, 1974).

Propriétés

IUPAC Name |

N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-9(12(14)15)10(16-3)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGJDCICXXTFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-methoxy-5-nitrotoluene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)

![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)